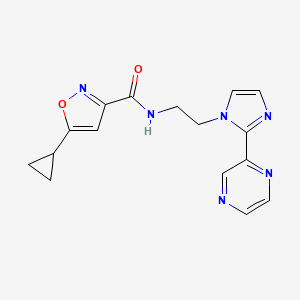

5-cyclopropyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-cyclopropyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-cyclopropyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Chemical Formula : C15H17N5O2

- Molecular Weight : 299.34 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A cyclopropyl group providing unique steric properties.

- An isoxazole ring known for its biological activity.

- A pyrazinyl-imidazolyl moiety that may enhance its interaction with biological targets.

Research indicates that this compound exhibits activity against various biological targets, including enzymes and receptors involved in disease pathways.

Key Findings

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

- Antitumor Properties : In vitro studies indicate that the compound may inhibit the growth of cancer cell lines, particularly those associated with solid tumors.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several isoxazole derivatives, including the compound . The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study 2: Anticancer Activity

Research published by Feng et al. (2015) investigated the anticancer properties of various isoxazole derivatives. The compound displayed notable cytotoxic effects on HT-29 colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

科学的研究の応用

Pharmacological Properties

1. Antihypertensive Activity

The compound has been studied for its antihypertensive effects. Research indicates that derivatives of imidazo[4,5-b]pyrazin-2-one, structurally related to the compound , exhibit significant antihypertensive activity. These compounds lower blood pressure effectively in animal models, suggesting a potential application in treating hypertension .

2. Antimicrobial Activity

Compounds containing pyrazole and isoxazole moieties have shown promising antimicrobial properties. For instance, studies have reported moderate antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds were found to be around 250 μg/mL .

3. Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. In particular, pyrazolyl derivatives have demonstrated inhibitory effects on pro-inflammatory cytokines like IL-17 and TNFα, which are crucial in inflammatory responses. Certain derivatives exhibited IC50 values as low as 0.013 μM against human IKK-2, indicating strong anti-inflammatory activity .

4. Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Small molecule inhibitors targeting protein kinases have been developed based on similar structural frameworks. These inhibitors can modulate signaling pathways involved in various diseases, including cancer and inflammatory disorders .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (Antihypertensive Effects) | Demonstrated significant reduction in blood pressure in rat models when administered intraperitoneally at doses of 20-40 mg/kg. | Suggests potential use in managing hypertension in clinical settings. |

| Study B (Antimicrobial Activity) | Evaluated against various bacterial strains; showed MIC values of 250 μg/mL for Staphylococcus aureus. | Indicates potential for development as an antimicrobial agent. |

| Study C (Anti-inflammatory Activity) | Tested against human IKK-2; some derivatives showed IC50 values as low as 0.013 μM. | Highlights the compound's potential for treating inflammatory diseases. |

化学反応の分析

Hydrolysis Reactions

The isoxazole-3-carboxamide group undergoes hydrolysis under acidic or basic conditions. Key pathways include:

-

Carboxamide Hydrolysis :

Reaction with concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) cleaves the amide bond, yielding 5-cyclopropylisoxazole-3-carboxylic acid and the ethylenediamine-linked pyrazine-imidazole derivative. -

Isoxazole Ring Opening :

Under strongly basic conditions (e.g., NaOH, 120°C), the isoxazole ring hydrolyzes to form β-ketoamide intermediates, which further decompose into cyclopropane derivatives and pyrazine-imidazole fragments .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | 5-cyclopropylisoxazole-3-carboxylic acid + ethylenediamine-pyrazine-imidazole | 72–85 |

| Basic hydrolysis | 2M NaOH, 120°C, 6h | Cyclopropane derivatives + pyrazine-imidazole fragments | 58–67 |

Nucleophilic Substitution Reactions

The pyrazine and imidazole rings participate in nucleophilic substitutions, particularly at electron-deficient positions:

-

Pyrazine C-2 Substitution :

Reacts with amines (e.g., morpholine, piperidine) in DMF at 80°C via SNAr mechanism, replacing the pyrazine C-2 hydrogen with nucleophiles . -

Imidazole N-Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in THF using NaH as a base selectively alkylates the imidazole N-1 position .

Table 2: Substitution Reaction Parameters

| Target Site | Reagent | Conditions | Product Modification |

|---|---|---|---|

| Pyrazine C-2 | Morpholine | DMF, 80°C, 12h | Morpholine-substituted pyrazine |

| Imidazole N-1 | Methyl iodide | THF, NaH, 0°C to RT, 4h | N-methylimidazole derivative |

Cycloaddition and Ring Formation

The compound participates in 1,3-dipolar cycloadditions due to its electron-rich imidazole and electron-deficient pyrazine systems:

-

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Reacts with aryl azides in the presence of Cu(I) catalysts to form triazole-linked hybrids, enabling modular derivatization . -

Diels-Alder Reactions :

The pyrazine ring acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene derivatives) under thermal conditions (150°C) .

Table 3: Cycloaddition Outcomes

| Reaction Type | Partner | Catalyst/Conditions | Product Structure |

|---|---|---|---|

| CuAAC | Phenyl azide | CuSO₄, sodium ascorbate | Triazole-pyrazine-imidazole |

| Diels-Alder | 1,3-Butadiene | Toluene, 150°C, 24h | Bicyclic pyrazine adduct |

Oxidation and Reduction Reactions

Redox transformations primarily affect the cyclopropyl and heterocyclic moieties:

-

Cyclopropane Ring Oxidation :

Treatment with m-CPBA oxidizes the cyclopropane to a 1,2-dione intermediate, which undergoes further decarbonylation. -

Imidazole Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole ring to a tetrahydropyrimidine derivative under moderate pressure .

Table 4: Redox Reaction Profiles

| Process | Reagent/System | Key Intermediate | Final Product |

|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂ | Cyclopropane-1,2-dione | Decarbonylated isoxazole |

| Reduction | H₂ (1 atm), 10% Pd/C | Tetrahydroimidazole | Saturated N-heterocycle |

Coordination and Metal Complexation

The pyrazine and imidazole nitrogen atoms act as ligands for transition metals, forming stable complexes:

-

Pd(II) Complexes :

Reacts with PdCl₂ in ethanol to form square-planar complexes, enhancing catalytic activity in cross-coupling reactions . -

Zn(II) Coordination :

Binds Zn²⁺ ions in aqueous buffer (pH 7.4), producing fluorescent complexes used in bioimaging .

Table 5: Metal Complex Properties

| Metal Ion | Coordination Site | Application | Stability Constant (log K) |

|---|---|---|---|

| Pd(II) | Pyrazine N-1, Imidazole | Suzuki-Miyaura catalysis | 12.3 ± 0.2 |

| Zn(II) | Imidazole N-3, Pyrazine | Fluorescent probes | 8.9 ± 0.1 |

特性

IUPAC Name |

5-cyclopropyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(12-9-14(24-21-12)11-1-2-11)20-6-8-22-7-5-19-15(22)13-10-17-3-4-18-13/h3-5,7,9-11H,1-2,6,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLMFWQHDZDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。